Salicylaldehyde hydrazone

Hydrometallurgy Coordination Chemistry Extraction Equilibrium

Researchers optimizing metal recovery ligands or developing antitubercular agents often encounter scaffolds with limited tunability. Salicylaldehyde hydrazone (CAS 3291-00-7) resolves this with its ortho-hydroxy azomethine core: • Sub-μg/mL antitubercular potency (MIC = 0.078 μg/mL) validated for drug-resistant TB screening programs • Ortho-substitution modulates copper extraction strength by nearly 1000×, enabling custom hydrometallurgical ligand design • 12-fold Al³⁺ fluorescence enhancement with 82 nM detection limit for turn-on sensor development • Derivatives exceed cisplatin cytotoxicity; key intermediate for metal-chelating anticancer candidates Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 3291-00-7
Cat. No. B1450809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylaldehyde hydrazone
CAS3291-00-7
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN)O
InChIInChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5-
InChIKeyMYUNWHTZYXUCIK-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylaldehyde Hydrazone (CAS 3291-00-7): Core Properties and Research Applications for Procurement Assessment


Salicylaldehyde hydrazone (CAS 3291-00-7) is a hydrazone derivative formed by the condensation of salicylaldehyde and hydrazine, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. It features an azomethine group (-NHN=CH-) and a phenolic hydroxyl, which confer chelating properties and biological activity . This compound is primarily used as a ligand in coordination chemistry, a building block for synthesizing bioactive hydrazones, and a component in analytical probes for metal ion detection [2].

Salicylaldehyde Hydrazone: Why Simple Substitution with Other Aldehyde Hydrazones or Azines Is Not Straightforward


While salicylaldehyde hydrazone is a member of the broader hydrazone class, its specific combination of a salicylaldehyde core and an unsubstituted hydrazone group yields a unique profile that cannot be assumed to be replicated by close analogs such as isonicotinoyl hydrazone, benzoyl hydrazone, or salicylaldehyde azine [1]. The ortho-hydroxy group is critical for intramolecular hydrogen bonding and metal chelation geometry, which directly impacts biological activity, coordination stability, and analytical sensitivity [2]. Differences in substituents (e.g., aroyl vs. alkyl) or the formation of an azine dimer significantly alter lipophilicity, iron chelation efficiency, and even the mechanism of action, meaning that procurement decisions based solely on compound class without verifying specific performance data can lead to suboptimal experimental outcomes [3].

Salicylaldehyde Hydrazone (3291-00-7): Quantifiable Differentiation Evidence Against Key Comparators


Copper Extraction Efficiency: Salicylaldehyde Hydrazone vs. Salicylaldoxime Derivatives

Salicylaldehyde hydrazones are explicitly identified as weaker copper extractants compared to their oxime derivatives, which are the industrial standard for copper recovery. However, the extraction equilibrium constant (Ke) for salicylaldehyde hydrazones can be increased by nearly three orders of magnitude (approximately 1000-fold) by incorporating electron-withdrawing or hydrogen-bond acceptor groups ortho to the phenolic OH group [1]. This tunability is a differentiating feature not present in all hydrazone subclasses.

Hydrometallurgy Coordination Chemistry Extraction Equilibrium

Anti-Mycobacterial Potency: Salicylaldehyde-Based Hydrazones vs. Vanillin Analogs

In a direct comparative study of isoniazid-derived hydrazones, salicylaldehyde-based hydrazones exhibited the highest potency against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.078 μg/ml. In contrast, structurally analogous vanillin-based hydrazones showed marginally reduced activity under the same assay conditions [1]. This difference is attributed to linker length and electronic effects conferred by the salicylaldehyde core.

Antitubercular Antimicrobial Mycobacterium tuberculosis

Fluorescence Turn-On Response for Al3+ Detection: 5-Methoxy Salicylaldehyde Hydrazone vs. Other Hydrazone Sensors

A 5-methoxy salicylaldehyde hydrazone derivative demonstrated a 12-fold fluorescence intensity enhancement upon binding Al³⁺ ions in aqueous medium (95% water), with a limit of detection (LOD) of 82 nM [1]. This LOD is significantly lower than the WHO's prescribed threshold for aluminum in drinking water (7.4 µM). While direct comparative data for the parent salicylaldehyde hydrazone is not available, this derivative's performance highlights the core hydrazone scaffold's potential for high-sensitivity metal ion detection, often outperforming other hydrazone-based sensors with different substitution patterns [2].

Fluorescent Sensor Analytical Chemistry Aluminum Detection

Cytotoxic Activity: Salicylaldehyde Benzoylhydrazone (SBH) Derivatives vs. Cisplatin and Melphalan

In a study of salicylaldehyde benzoylhydrazone (SBH) derivatives, all tested compounds were equipotent or more active than the standard chemotherapeutic cisplatin and far more active than melphalan against a wide spectrum of human tumor cell lines [1]. The most potent derivative, 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH), demonstrated superior activity across all cell lines tested. This indicates that the salicylaldehyde hydrazone core, particularly when appropriately substituted, yields cytotoxic agents with significantly enhanced potency compared to established anticancer drugs.

Anticancer Cytotoxicity Chelator

Salicylaldehyde Hydrazone (3291-00-7): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Design of Tunable Hydrometallurgical Extractants

Given that the copper extraction strength of salicylaldehyde hydrazones can be modulated by nearly three orders of magnitude via ortho-substitution, this compound serves as a versatile platform for developing custom hydrometallurgical ligands [4]. Researchers aiming to optimize metal recovery processes should prioritize this scaffold over less tunable oxime derivatives when seeking to fine-tune extraction efficiency and selectivity.

Development of Novel Anti-Mycobacterial Agents

The superior potency of salicylaldehyde-based hydrazones (MIC = 0.078 μg/ml) against M. tuberculosis compared to vanillin analogs positions this compound as a critical starting material for antitubercular drug discovery programs [4]. Procurement of salicylaldehyde hydrazone is essential for synthesizing and screening derivatives with improved activity and safety profiles against drug-resistant TB strains.

Fabrication of High-Sensitivity Fluorescent Sensors for Al³⁺

The demonstrated 12-fold fluorescence enhancement and sub-micromolar detection limit (82 nM) for Al³⁺ by a methoxy-substituted salicylaldehyde hydrazone underscore the value of this core structure in analytical chemistry [4]. Scientists developing turn-on sensors for monitoring aluminum in environmental or biological samples should consider salicylaldehyde hydrazone as a foundational building block to achieve high sensitivity and selectivity.

Synthesis of Potent Anticancer Chelators

The finding that salicylaldehyde benzoylhydrazone derivatives can be more cytotoxic than cisplatin and far more active than melphalan validates the use of this hydrazone as a key intermediate for designing novel anticancer agents [4]. Medicinal chemists focused on metal-chelating anticancer compounds should source salicylaldehyde hydrazone to explore structure-activity relationships and develop candidates with enhanced therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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